![molecular formula C16H15NO5 B13851954 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is an organic compound with a complex structure that includes both aromatic and ether functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 4-hydroxybenzoic acid.
Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Etherification: The intermediate is then subjected to etherification with 4-hydroxybenzoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid: This compound has a similar structure but with different substitution patterns on the aromatic rings.
2-ethoxy-4-(2-(4-methoxyanilino)(oxo)ac)carbohydrazonoyl)phenyl benzoate: Another structurally related compound with variations in the ether and acyl groups.
Uniqueness
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is unique due to its specific substitution pattern and the presence of both ether and aromatic functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C16H15NO5 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-13-8-4-12(5-9-13)17-15(18)10-22-14-6-2-11(3-7-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
SDPIKLOGTLBIQG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

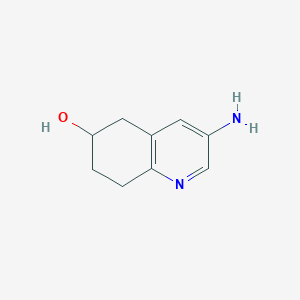
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
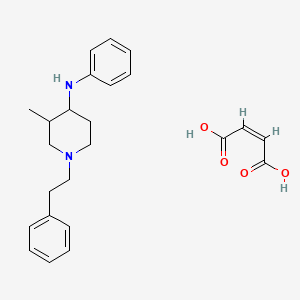
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
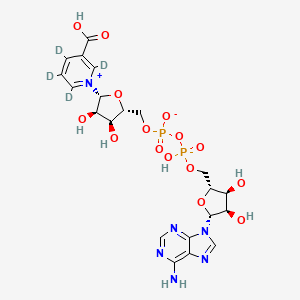
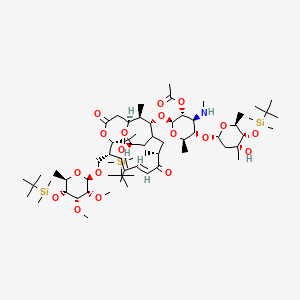

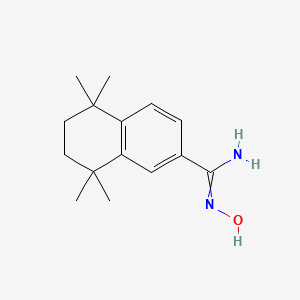

![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
